(3-Cyanopropyl)dimethylchlorosilane

HPLC Stationary Phase Synthesis Monolithic Columns

Optimize surface chemistry with (3-Cyanopropyl)dimethylchlorosilane. Its monofunctional dimethylchlorosilane group ensures a controlled, monomeric layer on silica and zeolites—unlike heterogeneous trichlorosilane alternatives. This enables precise, reproducible cyano functionality for high-efficiency HPLC phases and selective catalyst modification. Choose for defined surface density and minimal secondary interactions.

Molecular Formula C6H12ClNSi
Molecular Weight 161.7 g/mol
CAS No. 18156-15-5
Cat. No. B107024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanopropyl)dimethylchlorosilane
CAS18156-15-5
Synonyms3-cyanopropyl dimethyl chlorosilane
3-cyanopropyldimethylchlorosilane
Molecular FormulaC6H12ClNSi
Molecular Weight161.7 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCC#N)Cl
InChIInChI=1S/C6H12ClNSi/c1-9(2,7)6-4-3-5-8/h3-4,6H2,1-2H3
InChIKeyGPIARXZSVWTOMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (3-Cyanopropyl)dimethylchlorosilane (CAS 18156-15-5)? A Silane for High-Performance Surface Engineering and Chromatography


(3-Cyanopropyl)dimethylchlorosilane (CAS 18156-15-5) is a bifunctional organosilane coupling agent and silylating reagent, classified within the cyanopropyldimethylchlorosilane family . Its molecular structure (C6H12ClNSi) features a dimethylchlorosilane head group for covalent surface attachment and a terminal cyano (C≡N) functional group, enabling the introduction of nitrile functionality onto diverse substrates, including silica, metal oxides, and zeolites [1]. This compound is a clear, faint yellow liquid with a boiling point of 230-235 °C (lit.) and a density of 0.990 g/mL at 20 °C . It is primarily employed in the synthesis of cyano-bonded stationary phases for high-performance liquid chromatography (HPLC), in the surface modification of materials to impart controlled hydrophobicity, and as a key intermediate in silicone polymer production [2].

Why (3-Cyanopropyl)dimethylchlorosilane (CAS 18156-15-5) is Not Simply Interchangeable with Other Cyanopropyl Silanes


The selection of a cyanopropyl silane cannot be based solely on the presence of a cyano group; the silane's substitution pattern (e.g., monochloro vs. trichloro, dimethyl vs. trimethoxy) dictates the resulting surface architecture and subsequent chromatographic performance [1]. For instance, while 3-cyanopropyltrichlorosilane is a widely used alternative, its trifunctional nature leads to polymerization and a more heterogeneous, thicker bonded layer [2]. In contrast, the monofunctional (3-cyanopropyl)dimethylchlorosilane yields a well-defined monomeric layer with controlled surface density [3]. This difference is critical for applications requiring precise, reproducible surface properties and minimal secondary interactions, as the non-uniform layer from trichlorosilanes can introduce unwanted silanol activity and variable selectivity [2]. Therefore, direct substitution can compromise chromatographic efficiency, reproducibility, and selectivity, necessitating an evidence-based selection based on the specific performance requirements detailed below.

(3-Cyanopropyl)dimethylchlorosilane (CAS 18156-15-5) Quantitative Differentiation Evidence for Scientific and Industrial Users


Chromatographic Efficiency: Achieving >81,000 Theoretical Plates/Meter on a Cyano-Bonded Silica Monolith

Modification of a silica monolith with (3-cyanopropyl)dimethylchlorosilane via an in situ method yields a cyano-bonded phase with exceptional chromatographic efficiency. The highest measured number of theoretical plates (N/m) using anisole as a probe was 81,650 [1]. This high efficiency is a direct result of the compound's monofunctional nature, which allows for a uniform, monomeric surface modification without polymerization that would otherwise degrade column performance [1]. This performance is comparable to, and in some cases exceeds, commercially available C18-bonded silica monoliths, which are the standard for reversed-phase HPLC [1].

HPLC Stationary Phase Synthesis Monolithic Columns Chromatographic Efficiency

Enhanced Column Stability: Enduring >2,000 Column Volumes of Mobile Phase Flushing

The cyano-bonded monolith created using (3-cyanopropyl)dimethylchlorosilane demonstrated excellent mechanical and chemical stability. The column was tested by flushing with more than 2,000 column volumes of mobile phase without any observable degradation in performance [1]. This contrasts with known stability issues for some cyanopropyl phases, which are reported to be unstable above pH 5.7 [2]. The robust stability of this specific phase is attributed to the well-defined, covalently bound monomeric layer formed by the dimethylchlorosilane reagent.

HPLC Column Lifetime Surface Stability Monolithic Silica

Precise Control Over Surface Hydrophobicity: Creating a Monolayer with 0.36 Cyano Groups/nm²

The monofunctional nature of (3-cyanopropyl)dimethylchlorosilane enables the formation of a well-defined, self-limiting monolayer on oxide surfaces. In a study on zeolite modification, chemisorption of this silane formed a hydrophobic external shell with a precisely measured surface density of 0.36 cyano groups per nm² [1]. This is a critical differentiator from trifunctional silanes (e.g., 3-cyanopropyltrichlorosilane), which are prone to uncontrolled polymerization, leading to multilayer formation and highly variable, non-reproducible surface coverage [2].

Surface Modification Zeolite Catalysis Controlled Wettability Monolayer Formation

Unique Mixed-Mode Selectivity: Synergistic π-Interactions When Co-Bonded with Phenyl Ligands

When (3-cyanopropyl)dimethylchlorosilane is co-immobilized with chlorodimethylpropylphenyl silane to create a mixed-mode stationary phase, the resulting column exhibits enhanced selectivity for highly conjugated molecules compared to columns functionalized with either cyano or phenyl ligands alone [1]. This synergistic effect is attributed to the analyte's ability to simultaneously exploit both resonance and non-resonance π-type interactions presented by the two different surface ligands, a phenomenon not observed on single-ligand cyano or phenyl phases [1].

Mixed-Mode Chromatography Selectivity π-π Interactions Monolithic Columns

Comparative Surface Reactivity: Achieving Direct Antibody Immobilization Without Secondary Derivatization

The monofunctional (3-cyanopropyl)dimethylchlorosilane enables direct, single-step immobilization of antibodies onto silica surfaces via their glycosylated regions, a process that eliminates the need for additional linker chemistries [1]. This is in contrast to more common strategies that use trifunctional silanes like 3-aminopropyltriethoxysilane (APTES), which require subsequent activation steps (e.g., using glutaraldehyde) to couple biomolecules, a multi-step process that can reduce reproducibility and bioactivity [2].

Biosensor Fabrication Antibody Immobilization Surface Biofunctionalization Silane Monolayers

Recommended Application Scenarios for (3-Cyanopropyl)dimethylchlorosilane (CAS 18156-15-5) Based on Quantified Performance Data


Synthesis of High-Efficiency, Custom HPLC Monolithic Columns

Users seeking to develop in-house, high-performance cyano-bonded HPLC columns will benefit from the 81,650 N/m theoretical plate efficiency [1] and the proven stability of the bonded phase (>2,000 column volumes) [1]. This scenario is ideal for chromatographers who require a stationary phase with alternative selectivity to C18 for polar or aromatic compounds, or who are developing methods where high resolution is critical. The ability to create a tailored, high-efficiency monolith with (3-cyanopropyl)dimethylchlorosilane provides a direct, high-performance alternative to purchasing expensive commercial cyano columns with potentially unknown or variable properties.

Engineering of Catalysts with Precisely Controlled Hydrophobic Shells

For catalyst developers working with zeolites or other oxide supports, the compound's ability to form a self-limiting monolayer with a quantifiable surface density of 0.36 cyano groups/nm² is a key differentiator [2]. This application scenario is targeted at researchers optimizing catalyst selectivity and lifetime. The controlled hydrophobic shell can be used to tune the transport of reactants and products, and in the case of the referenced study, it enabled a more effective phosphorus modification, leading to higher Brønsted acid-site retention and improved n-butane cracking activity compared to catalysts prepared via conventional impregnation methods [2].

Fabrication of Mixed-Mode Separation Phases for Complex Analyte Mixtures

Scientists facing challenging separations of mixtures containing compounds with diverse functionalities, particularly conjugated or aromatic systems, should consider using (3-cyanopropyl)dimethylchlorosilane in conjunction with a phenyl silane. The resultant mixed-mode phase provides a unique, synergistic π-selectivity that is not attainable with single-ligand phases [3]. This application is highly relevant for method development in pharmaceutical analysis, natural product research, and environmental monitoring, where resolving structurally similar compounds is often the primary analytical hurdle.

Simplified Biochip and Biosensor Surface Preparation for Antibody Immobilization

Researchers developing silicon-based biosensors can streamline their surface functionalization protocol by utilizing (3-cyanopropyl)dimethylchlorosilane for the direct, single-step immobilization of antibodies [4]. This application scenario directly addresses the need for reproducible, time-efficient, and cost-effective surface modification in bioassay development. By avoiding multi-step silanization and crosslinking procedures, users can reduce potential variability and preserve antibody activity, leading to more robust and reliable biosensing platforms.

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